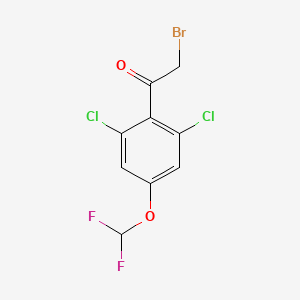

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide

Description

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl bromide derivative featuring dichloro (Cl) substituents at the 2' and 6' positions and a difluoromethoxy (-OCHF₂) group at the 4' position of the aromatic ring. Its molecular formula is inferred as C₈H₅BrCl₂F₂O, with a molecular weight of 305.94 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, -OCHF₂) and a bromine atom, which enhance its electrophilicity and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPTTABLLBTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183128 | |

| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804516-87-7 | |

| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method: Nucleophilic Substitution with Difluoromethylating Agents

- Reagents such as difluoromethyl iodide or difluoromethyl sulfonates are used.

- Conditions are typically mild, at room temperature or slightly elevated temperatures, in polar aprotic solvents like DMF.

Bromination to Form Phenacyl Bromide

The phenacyl bromide intermediate is then brominated at the alpha-position (adjacent to the carbonyl group) using elemental bromine in acetic acid at low temperature.

Reaction Conditions:

- Reagents: Bromine, acetic acid

- Temperature: 5–10°C

- Duration: 2 hours to overnight

- Notes: The low temperature minimizes over-bromination and side reactions, ensuring selective alpha-bromination.

Data Table 2: Bromination of Phenacyl Precursors

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Bromine | Acetic acid | 5–10°C | 2 hours | Controlled addition to prevent over-bromination |

| Work-up | Filtration, washing | Room temperature | - | Purification of phenacyl bromide |

Final Functionalization and Purification

The final compound, 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide, is purified through recrystallization or column chromatography. This ensures high purity suitable for subsequent applications.

Notes on Process Optimization:

- Reaction monitoring via TLC ensures completion.

- The use of low temperatures and controlled addition minimizes side reactions.

- Purification steps are critical for obtaining analytically pure intermediates.

Research Findings and Industrial Relevance

Recent patents highlight the environmental friendliness and high yield of these methods, emphasizing the use of readily available and cost-effective raw materials such as chlorine, bromine, and acetophenone derivatives. The procedures are designed to be scalable, with minimal need for low-temperature or high-pressure conditions, making them suitable for industrial synthesis.

Summary of Key Preparation Methods:

| Method Step | Description | Conditions | Notes |

|---|---|---|---|

| Aromatic halogenation | Bromination of substituted acetophenone | 5–10°C, overnight | Selective halogenation |

| Difluoromethoxy introduction | Nucleophilic substitution | Room temp, mild | Use of difluoromethylating agents |

| Alpha-bromination | Bromination of phenacyl intermediate | 5–10°C, 2 hours | Controlled to prevent over-bromination |

| Purification | Recrystallization/Chromatography | Room temp | Ensures high purity |

Scientific Research Applications

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide has been extensively studied for its applications in various scientific fields:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide exerts its effects involves its ability to act as an electrophile in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of phenacyl bromides are heavily influenced by substituents. Key analogs include:

Phenacyl Bromide (C₈H₇BrO)

- Substituents: None.

- Molecular Weight : 199.05 g/mol.

- Key Properties : A benchmark compound for nucleophilic substitution reactions. Its bromine atom acts as a superior leaving group compared to chloride, enhancing reactivity .

- Applications: Used in synthesizing triazole derivatives (e.g., 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone) via reactions with 1,2,4-triazole .

4-Chlorophenacyl Bromide (C₈H₆BrClO)

- Substituents : 4-Cl.

- Molecular Weight : 233.49 g/mol.

- Key Properties : The electron-withdrawing Cl group increases electrophilicity at the carbonyl carbon.

- Applications : Used in antimicrobial naphthyl ether synthesis via electrophilic substitution .

4-(Difluoromethoxy)phenacyl Bromide (C₉H₇BrF₂O₂)

- Substituents : 4-OCHF₂.

- Molecular Weight : 273.06 g/mol.

- Key Properties : The -OCHF₂ group is more electron-withdrawing than -OCH₃, enhancing reactivity.

- Applications: Limited data, but structurally similar to the target compound .

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl Bromide (Target Compound)

- Substituents : 2',6'-Cl₂, 4'-OCHF₂.

- Molecular Weight : 305.94 g/mol (inferred).

Data Table: Comparative Analysis

Biological Activity

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex molecular structure, which includes multiple halogen atoms and a difluoromethoxy group, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrClFO (exact formula pending)

- Molecular Weight : Approximately 333.94 g/mol

- Structural Features :

- Halogenated phenacyl moiety

- Difluoromethoxy group enhancing lipophilicity

The presence of chlorine and bromine atoms increases the compound's reactivity, making it suitable for various synthetic applications. The difluoromethoxy group may improve bioavailability and interaction with biological targets.

This compound operates primarily through the formation of covalent bonds with target biomolecules. The bromide group acts as a leaving group, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Protein Modification : Alteration of protein function through covalent modification.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Inhibition Studies : Various halogenated phenacyl derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.25 μg/mL against resistant strains .

Anticancer Properties

Phenacyl derivatives have been explored for their ability to inhibit cancer cell proliferation:

- Cell Proliferation Inhibition : Studies suggest that these compounds can effectively hinder the growth of various cancer cell lines.

- Mechanisms : The difluoromethoxy group may play a role in enhancing cytotoxicity against cancer cells.

Case Studies

-

In vitro Studies on Bacterial Resistance

- A study on the efficacy of this compound against multi-drug resistant S. aureus showed promising results, with significant inhibition observed at low concentrations.

-

Anticancer Efficacy

- Research involving human cancer cell lines demonstrated that the compound could induce apoptosis in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.

Comparative Analysis

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | 0.25 | Effective against resistant strains |

| 2',4'-Dichloro-3'-(difluoromethoxy)phenacyl bromide | Antibacterial | 0.5 | Similar structure, varied activity |

| 2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide | Enzyme inhibition | N/A | Focus on enzyme interactions |

Q & A

Q. What are the standard synthetic routes for 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide, and how are reaction conditions optimized?

The synthesis typically involves multi-step halogenation and functionalization of a phenacyl backbone. A common approach includes:

- Step 1 : Bromination of a fluorinated acetophenone precursor (e.g., 4'-fluoroacetophenone) using bromine in dichloromethane or acetic acid with FeBr₃ as a catalyst .

- Step 2 : Selective chlorination at the 2' and 6' positions using chlorinating agents like SOCl₂ or Cl₂ gas under controlled temperature (0–5°C) to avoid over-substitution .

- Step 3 : Introduction of the difluoromethoxy group via nucleophilic substitution or Mitsunobu reactions . Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., dichloromethane for bromination), stoichiometric ratios (1:1.2 for Br₂:substrate), and inert atmospheres to suppress side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., Cl at 2'/6', Br at phenacyl) and difluoromethoxy (-OCF₂H) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 333.94 g/mol for C₈H₄BrCl₂F₂O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1,740 cm⁻¹ (C=O stretch) and 1,100–1,200 cm⁻¹ (C-F/C-Cl stretches) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .

- Fire Safety : Use dry powder or CO₂ extinguishers; avoid water due to risk of toxic gas release (e.g., HBr, Cl₂) .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis of derivatives?

Regioselectivity is controlled via:

- Directing Groups : Electron-withdrawing groups (e.g., -CF₃) at the 4' position direct bromine/chlorine to ortho/para positions .

- Catalysts : Lewis acids like FeBr₃ enhance selectivity for bromination at electron-rich positions .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites by analyzing charge distribution .

Q. What methodologies resolve contradictions in reported reactivity of halogen substituents?

Discrepancies in halogen reactivity (e.g., Br vs. Cl substitution rates) are resolved through:

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to compare activation energies .

- Isotopic Labeling : Use ¹⁸O-labeled solvents to track nucleophilic attack pathways .

- Cross-Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2',4'-dichloro derivatives) to isolate substituent effects .

Q. How can biological interactions (e.g., enzyme inhibition) be systematically evaluated?

- Surface Plasmon Resonance (SPR) : Measure binding affinities to target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Crystallography : Resolve 3D structures of compound-enzyme complexes to identify halogen bonding motifs .

Methodological Recommendations

- Synthetic Challenges : Prioritize regioselective halogenation using computational modeling to guide experimental design .

- Biological Studies : Combine SPR and crystallography to map interaction sites for structure-activity relationship (SAR) refinement .

- Safety Compliance : Adhere to ISO 374 standards for chemical-resistant gloves and EN 166 for eye protection during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.